2-Fluoro-6-phenylsulfenylpurine
Description
2-Fluoro-6-phenylsulfenylpurine is a purine derivative featuring a fluorine atom at position 2 and a phenylsulfenyl (-SPh) group at position 6 of the purine scaffold. Purines with sulfur-containing substituents, such as thiopurines, are widely studied for their pharmacological activities, including roles as cytotoxic agents and immunomodulators . The fluorine atom at position 2 likely enhances metabolic stability and modulates electronic properties, while the phenylsulfenyl group may influence lipophilicity and target binding.
Properties
Molecular Formula |
C11H7FN4S |
|---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
2-fluoro-6-phenylsulfanyl-7H-purine |
InChI |
InChI=1S/C11H7FN4S/c12-11-15-9-8(13-6-14-9)10(16-11)17-7-4-2-1-3-5-7/h1-6H,(H,13,14,15,16) |
InChI Key |
KDIUXAOGZHJLFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC(=NC3=C2NC=N3)F |
Origin of Product |
United States |
Comparison with Similar Compounds
6-Chloro-2-fluoropurine (CAS: N/A)
- Structure : Fluorine at position 2, chlorine at position 6.
- Key Differences: The chlorine substituent at position 6 introduces stronger electron-withdrawing effects compared to the phenylsulfenyl group.
- Research Implications : Halogenated purines like this are often intermediates in drug synthesis, where the chlorine atom can act as a leaving group for further functionalization .
6-(2-Methylphenyl)sulfanylpurine (NSC23917)
- Structure : Methyl-substituted phenylsulfenyl group at position 6.
- Key Differences :
- The methyl group on the phenyl ring increases lipophilicity and may enhance membrane permeability.
- Steric effects from the methyl group could alter binding to enzymatic targets, such as purine nucleoside phosphorylase (PNP).
- Research Findings: Methylated phenylsulfenyl derivatives are noted in screening libraries for anticancer and anti-inflammatory activities .
6-Benzylsulfanyl-9-propylpurin-2-amine (CAS: 92556-40-6)
- Structure : Benzylsulfenyl group at position 6, propyl group at position 9, and amine at position 2.
- The amine at position 2 (vs. fluorine) may participate in hydrogen bonding, altering interactions with biological targets.
- Research Implications: Such modifications are explored for optimizing pharmacokinetic profiles in immunomodulatory agents .
6-Phenylpurine (CAS: 6505-01-7)
6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxolan-2-yl)purine (CAS: 1648-22-2)
- Structure : Fluorobenzylsulfenyl group at position 6, tetrahydrofuran (oxolan) at position 9.
- Key Differences :
- The fluorobenzyl group increases electron-withdrawing effects and lipophilicity.
- The oxolan moiety at position 9 enhances solubility, a common strategy in prodrug design.
- Molecular Weight : 330.38 g/mol (vs. ~248.27 g/mol for simpler analogues), impacting bioavailability .
Data Table: Structural and Chemical Comparison
| Compound Name | Substituent (Position 6) | Substituent (Position 2) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Feature |
|---|---|---|---|---|---|---|
| 2-Fluoro-6-phenylsulfenylpurine | Phenylsulfenyl | Fluorine | C₁₁H₇FN₄S | 248.27* | N/A | Balanced lipophilicity |
| 6-Chloro-2-fluoropurine | Chlorine | Fluorine | C₅H₂ClFN₄ | 188.55 | N/A | High reactivity |
| 6-(2-Methylphenyl)sulfanylpurine | 2-Methylphenylsulfenyl | Hydrogen | C₁₂H₁₀N₄S | 242.29 | 5461-10-9 | Enhanced lipophilicity |
| 6-Benzylsulfanyl-9-propylpurin-2-amine | Benzylsulfenyl | Amine | C₁₅H₁₇N₅S | 307.40 | 92556-40-6 | Steric bulk at position 9 |
| 6-Phenylpurine | Phenyl | Hydrogen | C₁₁H₈N₄ | 196.21 | 6505-01-7 | Simpler scaffold |
| 6-[(2-Fluorophenyl)methylsulfanyl]-9-oxolanylpurine | Fluorobenzylsulfenyl | Hydrogen | C₁₆H₁₅FN₄OS | 330.38 | 1648-22-2 | Solubility enhancement |
*Calculated based on analogous structures.
Research Findings and Implications
- Thiopurine Analogues: Compounds like 6-benzylsulfanylpurines demonstrate cytotoxic and immunomodulatory activities, suggesting that sulfur-containing substituents at position 6 are critical for targeting enzymes like PNP or kinases .
- Halogen vs. Sulfur : Chlorine at position 6 (as in 6-chloro-2-fluoropurine) may favor covalent interactions, whereas phenylsulfenyl groups enable π-π stacking with aromatic residues in protein binding pockets .
- Fluorine’s Role : Fluorine at position 2 enhances metabolic stability by resisting oxidative degradation, a feature leveraged in antiviral and anticancer drug design .
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